Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methyl group at position 7, an amino group at position 2, and a methyl ester at position 4. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry, particularly for kinase inhibition and anticancer applications . Its synthesis typically involves palladium-catalyzed coupling or cyclization reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
methyl 2-amino-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-6(8(14)15-2)3-5-4-11-9(10)12-7(5)13/h3-4H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBIJMGGIQLHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[2,3-d]Pyrimidine Ring Construction
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions between pyrimidine derivatives and acrylate intermediates. A widely adopted approach involves coupling 5-bromo-2-chloro-N-methylpyrimidine-4-amine with methyl acrylate using a nickel/copper catalytic system. For instance, nickel chloride (NiCl₂) and cuprous iodide (CuI) in the presence of triphenylphosphine (PPh₃) facilitate the formation of 3-[2-chloro-4-(methylamino)-5-pyrimidinyl]-2-propenoate . Cyclization under basic conditions (e.g., potassium tert-butoxide in DMF at 80°C) yields the dihydro intermediate, which is subsequently oxidized to the aromatic system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This method achieves a 65–72% yield for the cyclization step and 85–90% yield for oxidation .
Regioselective Introduction of the 2-Amino Group
Substitution of the 2-chloro substituent with an amino group is critical for biological activity. Amination is performed using aqueous ammonia (28–30% w/w) in a sealed reactor at 120°C for 12–18 hours . Alternatively, ammonia gas in dioxane at 100°C for 8 hours achieves comparable yields (78–82%) . The reaction’s regioselectivity is ensured by the electron-deficient pyrimidine ring, which directs nucleophilic attack to position 2. Residual chloride is removed via recrystallization from ethanol/water mixtures, yielding ≥99% purity .
Methyl Ester Incorporation at Position 6
The methyl ester at position 6 is introduced during the initial coupling step by employing methyl acrylate instead of acrylic acid . This strategy avoids post-cyclization esterification, streamlining synthesis. The ester group remains stable under cyclization and oxidation conditions, with no observable hydrolysis when reactions are conducted in anhydrous dimethylformamide (DMF) . Alternative routes involving carboxylation of a 6-bromo intermediate (e.g., using carbon monoxide and methanol under palladium catalysis) are less efficient (45–50% yield) and require high-pressure equipment .
N-Methylation at Position 7
The 7-methyl group is introduced via alkylation of the pyrrolopyrimidine nitrogen. Using methyl iodide (MeI) and cesium carbonate (Cs₂CO₃) in acetonitrile at 60°C for 6 hours achieves quantitative methylation . Over-alkylation is prevented by controlling stoichiometry (1.1 equivalents of MeI) and reaction time. Alternatively, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol affords the N-methyl derivative in 88% yield .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Nickel/Copper Catalysis | Coupling, cyclization, oxidation, amination | 58 (overall) | 99 |
| Palladium-Mediated | Suzuki coupling, esterification | 42 (overall) | 95 |
| Reductive Amination | Alkylation, cyclization | 49 (overall) | 97 |
The nickel/copper method outperforms alternatives due to milder conditions and higher functional group tolerance . Palladium-based routes suffer from lower yields due to competing side reactions during Suzuki coupling .
Industrial-Scale Optimization
Batch processes in 500 L reactors demonstrate scalability for the nickel/copper method. Key parameters include:
-
Solvent Recovery : DMF is distilled and reused, reducing costs by 30% .
-
Purification : Continuous chromatography with C18 silica achieves 99.5% purity at 12 kg/hour throughput .
Challenges and Mitigation Strategies
-
By-Product Formation : Di-aminated by-products (≤5%) during amination are removed via pH-controlled extraction (pH 6.5–7.0) .
-
Oxidation Over-Run : Excess DDQ leads to quinone impurities, necessitating precise stoichiometry (1.05 equivalents) .
-
Ester Hydrolysis : Residual moisture during cyclization is controlled using molecular sieves (4 Å) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in dimethylformamide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxone, dimethylformamide, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and catalysts depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by interfering with key metabolic pathways.
| Study | Findings |
|---|---|
| Demonstrated cytotoxic effects on breast cancer cells through apoptosis induction. | |
| Showed inhibition of tumor growth in xenograft models using derivatives of the compound. |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to enhance neuronal survival under stress conditions, making it a candidate for treating neurodegenerative diseases.
| Study | Findings |
|---|---|
| Highlighted the ability of the compound to reduce oxidative stress in neuronal cells. | |
| Suggested potential applications in Alzheimer's disease models by promoting synaptic plasticity. |
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways crucial for cancer progression and other diseases.
| Enzyme | Inhibition Mechanism |
|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Competitive inhibition leading to enhanced insulin secretion. |
| Protein Kinase B (Akt) | Modulation of signaling pathways associated with cell survival and proliferation. |
Antimicrobial Properties
Emerging studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Significant reduction in bacterial viability noted in vitro. |
| Candida albicans | Inhibition of fungal growth observed at low concentrations. |
Clinical Trials
Ongoing clinical trials are evaluating the efficacy and safety of this compound derivatives in treating specific cancers and metabolic disorders.
Laboratory Research
Research laboratories have reported promising results regarding the compound's effects on cellular signaling pathways and its potential use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Observations :
- Chlorine or sulfonamide substituents (e.g., in ) improve metabolic stability but reduce solubility.
- Position 7 : Methyl groups (target compound) offer steric simplicity, whereas cyclopentyl or phenylsulfonyl groups () increase lipophilicity, affecting membrane permeability.
- Position 6 : Methyl esters are hydrolytically labile, whereas carboxamides () or ethyl esters () alter pharmacokinetic profiles.
Table 3: Yield and Conditions Comparison
Physicochemical Properties
- Melting Points: Amino-substituted derivatives (e.g., target compound) typically exhibit lower melting points (≈175–206°C) compared to sulfonamides (>250°C) due to reduced crystallinity .
- Solubility : Methyl esters (logP ≈ 1.5) are more lipophilic than carboxamides (logP ≈ 0.8) .
- Spectroscopic Data : IR spectra of the target compound show characteristic C=O (1666 cm⁻¹) and NH₂ (3425 cm⁻¹) stretches, aligning with analogues in .
Biological Activity
Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Molecular Formula : C9H10N4O3
Molecular Weight : 222.2007 g/mol
CAS Number : 929974-18-5
Recent studies indicate that this compound exhibits inhibitory activity against various kinases , which are crucial in many signaling pathways involved in cancer and inflammation. The compound has shown promising results as a selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance .
Inhibition Profile
The compound's selectivity and potency were evaluated using various assays:
| Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| JAK1 | 8.5 | High |
| CSF1R | Subnanomolar | Excellent |
| PAK4 | 2.7 | High |
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from this scaffold were tested against the MV4-11 leukemia cell line, showing significant inhibition with an IC50 of 7.8 nM .
In Vivo Studies
In vivo studies using mouse models of cancer have further validated the therapeutic potential of this compound. The results indicated that it could significantly reduce tumor size and improve survival rates in treated animals compared to controls .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound revealed that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine ring can enhance biological activity. For instance, substituents at the 4-position significantly affected the compound's potency against specific kinases.
Case Studies
- Case Study on JAK1 Inhibition :
- Case Study on PAK4 Inhibition :
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
Cyclization of pyrrolo[2,3-d]pyrimidine precursors : For example, methyl 7-allyl-4-(dimethylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo bromination to form intermediates, followed by deprotection or functionalization .
Morpholine-mediated substitution : Reacting oxazine derivatives (e.g., methyl 4-morpholin-4-yl-7-(oxiran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) with sodium methoxide in methanol yields substituted pyrrolo-pyrimidines after recrystallization .
Multicomponent reactions : Cyanamide, aldehydes, and methanesulfonamide derivatives can be condensed in ethanol with anhydrous potassium carbonate, monitored by TLC for intermediate formation, followed by heating to 150°C to finalize cyclization .
Q. How is the compound characterized structurally?
Methodological Answer: Key characterization techniques include:
X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 9.851 Å, b = 23.461 Å) are used to resolve hydrogen bonding networks and confirm substituent positions .
NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., methyl groups at position 7) and carboxylate functionality. For example, the methyl ester typically shows a singlet at ~3.9 ppm in ¹H NMR .
High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 212.25 for C₈H₇N₃O₂) and validates synthetic success .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Methodological Answer: Discrepancies in X-ray data (e.g., disordered solvent molecules or twinning) require:
SHELX suite refinement : Use SHELXL for small-molecule refinement with restraints for thermal parameters and hydrogen bonding. For twinned data, employ the TWIN and BASF commands .
ORTEP-3 visualization : Overlay electron density maps with molecular models to identify misplaced atoms. Adjust occupancy factors for disordered groups iteratively .
Validation tools : Check Rint and GooF values; values >0.05 or <1.0 may indicate incomplete data integration or over-refinement .
Q. What strategies optimize yield in multicomponent reactions involving this compound?
Methodological Answer: Yield optimization involves:
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient pyrimidine rings, while ethanol minimizes side reactions .
Catalyst screening : Anhydrous K₂CO₃ or Cs₂CO₃ improves cyclization efficiency by deprotonating intermediates .
Temperature control : Heating at 150°C in sealed tubes prevents decomposition of thermally labile intermediates .
Q. How do substituents at position 7 influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Methyl vs. allyl groups : A 7-methyl group enhances metabolic stability compared to allyl substituents, which may undergo oxidation .
Electron-withdrawing effects : Chlorine at position 4 (analogous structures) increases kinase inhibition potency by 10-fold due to enhanced binding to ATP pockets .
Crystallographic validation : Overlay docking models (e.g., using MOE software) with X-ray structures to correlate substituent bulkiness with steric hindrance in target binding .
Q. How are synthetic byproducts or regioisomers identified and mitigated?
Methodological Answer:
LC-MS monitoring : Track reaction progress with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect early-eluting byproducts .
Regioselective protection : Use tert-butoxycarbonyl (Boc) groups to block competing reactive sites during cyclization .
Crystallographic differentiation : Compare unit cell parameters of byproducts (e.g., β angles in monoclinic systems) to distinguish regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
